molecular formula C23H26P+ B8595407 Pentyl-triphenyl-phosphanium CAS No. 35171-55-2

Pentyl-triphenyl-phosphanium

Cat. No.: B8595407
CAS No.: 35171-55-2
M. Wt: 333.4 g/mol
InChI Key: OYHFEIYRVJBRMG-UHFFFAOYSA-N
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Description

Pentyl-triphenyl-phosphanium is a useful research compound. Its molecular formula is C23H26P+ and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

35171-55-2

Molecular Formula

C23H26P+

Molecular Weight

333.4 g/mol

IUPAC Name

pentyl(triphenyl)phosphanium

InChI

InChI=1S/C23H26P/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23/h4-12,14-19H,2-3,13,20H2,1H3/q+1

InChI Key

OYHFEIYRVJBRMG-UHFFFAOYSA-N

Canonical SMILES

CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Pentyl-triphenyl-phosphanium bromide serves as a phase transfer catalyst in organic synthesis. It enhances the efficiency of reactions involving immiscible phases, such as the oxidation of dense non-aqueous phase liquids (DNAPLs) by potassium permanganate. This capability is crucial for environmental remediation efforts targeting contaminants like trichloroethylene (TCE) and tetrachloroethylene (PCE) .

Case Study: Enhanced Oxidation of DNAPLs

  • Objective: Investigate the role of this compound in oxidizing DNAPLs.
  • Findings: The presence of this compound significantly increased the rate of permanganate consumption in mixtures of PCE and trichloroethane compared to pure phases, demonstrating its effectiveness in complex contaminant mixtures .

Biological Applications

In biological research, this compound bromide has been identified as a mitochondrial targeting agent. Its ability to interact with mitochondrial membranes allows it to influence cellular respiration and energy production by affecting oxidative phosphorylation pathways .

Case Study: Mitochondrial Targeting

  • Objective: Assess the impact on mitochondrial function.
  • Findings: The compound was shown to accumulate in mitochondria, leading to alterations in mitochondrial activity and ATP production .

Medicinal Chemistry

The compound is being explored for its potential in drug delivery systems. Its capacity to form stable complexes with various drugs makes it a candidate for enhancing the delivery of therapeutic agents to specific cellular targets, particularly mitochondria .

Case Study: Drug Delivery Systems

  • Objective: Evaluate drug delivery efficacy.
  • Findings: Studies indicate that compounds conjugated with this compound exhibit enhanced accumulation in tumor cells, which may improve therapeutic outcomes while minimizing side effects .

Industrial Applications

In industrial settings, this compound bromide is utilized as an intermediate in the synthesis of specialty chemicals. Its role as a catalyst facilitates various chemical transformations essential for producing high-value products .

Summary Table of Applications

Application AreaDescriptionKey Findings
Organic SynthesisPhase transfer catalyst for oxidation reactionsEnhances oxidation rates of DNAPLs
Biological ResearchMitochondrial targeting agent influencing ATP productionAlters mitochondrial activity
Medicinal ChemistryPotential drug delivery system enhancing therapeutic efficacyImproved drug accumulation in tumor cells
Industrial ChemistryIntermediate for specialty chemical synthesisFacilitates key chemical transformations

Chemical Reactions Analysis

Substitution and Functionalization

The bromide ion in PTPP-Br participates in anion-exchange reactions, while the pentyl chain can undergo limited functionalization:

  • Anion Metathesis : Bromide substitutes with Cl⁻, I⁻, or BF₄⁻ in polar aprotic solvents, altering solubility .

  • Hydroxylamine Reactions : Forms hydroxypentyl derivatives under controlled conditions, though overexposure leads to decomposition.

Oxidation and Degradation Pathways

  • Oxidation : Air or peroxides oxidize PTPP-Br to triphenylphosphine oxide, a common Wittig byproduct .

  • Alkaline Degradation : In aqueous DMSO (pH > 8), the phosphonium center degrades via nucleophilic attack, producing pentane and triphenylphosphine .

Table 2: Stability of PTPP-Br Under Varied Conditions

ConditionDegradation TimeReference
DMSO/H₂O (1:1, pH 9)24 hours
Methanol (reflux)Stable for 48h
Chloroform (RT)Indefinite

Solvent and Chelator Effects

  • DMSO Instability : Degradation in DMSO is mitigated by adding DTPA, which forms noncovalent complexes with PTPP-Br, reducing hydrolysis .

  • Polar Solvents : Acetonitrile and methanol enhance ylide stability, whereas aromatic solvents favor side reactions .

Comparative Reactivity with Analogues

Electron-withdrawing substituents on the TPP⁺ moiety (e.g., -CF₃) reduce mitochondrial toxicity but do not hinder Wittig reactivity . Conversely, longer alkyl chains (e.g., decyl-TPP⁺) increase hydrophobicity, accelerating reaction rates .

Table 3: Reactivity Comparison of Phosphonium Salts

CompoundUncoupling ActivityWittig Yield
PTPP-BrModerate85%
CF₃-TPP bromideNone82%
Decyl-TPP bromideHigh88%

Q & A

Q. What safety protocols are critical when handling this compound in catalytic studies?

  • Methodological Answer: Use fume hoods for all procedures. Wear nitrile gloves and safety goggles. Follow EPA guidelines for waste disposal (e.g., neutralization with 10% KOH before incineration). Monitor airborne particulates via OSHA-approved methods (e.g., NIOSH 0500) .

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